molecular formula C16H15N3OS3 B2949059 N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 868977-20-2

N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2949059
CAS No.: 868977-20-2
M. Wt: 361.5
InChI Key: RRXRUCYKAYEUQV-UHFFFAOYSA-N
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Description

N-(5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a 1,3,4-thiadiazole derivative characterized by a sulfanyl group at position 5 of the thiadiazole ring, substituted with a 2-methylphenylmethyl moiety, and an acetamide group at position 2 bearing a thiophen-2-yl substituent. This compound belongs to a class of sulfur-containing heterocycles known for their diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects .

Properties

IUPAC Name

N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS3/c1-11-5-2-3-6-12(11)10-22-16-19-18-15(23-16)17-14(20)9-13-7-4-8-21-13/h2-8H,9-10H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXRUCYKAYEUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of a thiosemicarbazide with a carboxylic acid derivative, followed by cyclization to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or DNA. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of the target compound can be compared to other 1,3,4-thiadiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Effects on the Thiadiazole Ring

The 5-sulfanyl substituent significantly influences physicochemical and biological behavior:

  • Target Compound: The 5-position is occupied by a [(2-methylphenyl)methyl]sulfanyl group.
  • Analog 5m () : Features a 5-o-tolyl (2-methylphenyl) group but lacks the benzylsulfanyl linker. Its melting point (217.6–218.7°C) is lower than para-substituted derivatives (e.g., 5o: 248–249°C), suggesting steric and electronic effects of substituent position .
  • Compound 5j () : Contains a 4-chlorobenzylsulfanyl group. The electron-withdrawing chlorine atom increases polarity, likely reducing bioavailability compared to the target compound’s methylphenyl group .

Acetamide Substituent Variations

The 2-(thiophen-2-yl)acetamide moiety distinguishes the target compound from others with aromatic or heterocyclic groups:

  • Neuroprotective Derivatives () : Compounds like 5l–5q incorporate a benzo[d]oxazol-2-ylthio group. These derivatives exhibit higher melting points (207–271°C) due to extended aromaticity, whereas the thiophene ring in the target compound may confer greater metabolic stability .
  • Local Anesthetic Agents () : Derivatives with 5-thiophen-2-ylmethyl groups on the thiadiazole ring (e.g., 3a–f) show potent activity in rat sciatic nerve models. The target compound’s thiophene-acetamide substituent may similarly modulate sodium channel interactions .

Physicochemical and Spectral Data Comparison

Compound Name Substituents (Thiadiazole/Acetamide) Melting Point (°C) Yield (%) Key Biological Activity Reference
Target Compound 5-(2-methylbenzylsulfanyl), 2-(thiophen-2-yl) Not reported Not reported Hypothesized: Neuroprotective
5m () 5-o-tolyl, 2-benzo[d]oxazol-2-ylthio 217.6–218.7 60 Neuroprotective
5j () 5-(4-chlorobenzylsulfanyl), 2-(2-isopropylphenoxy) 138–140 82 Anticancer
3a–f () 5-thiophen-2-ylmethyl, 2-alkyl 135–160 68–85 Local anesthetic

Biological Activity

N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound that incorporates the 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article delves into the biological activities associated with this compound, focusing on its potential pharmacological applications.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is recognized for its wide range of biological activities including:

  • Anticancer
  • Antimicrobial
  • Antidiabetic
  • Anti-inflammatory
  • Anticonvulsant .

The presence of the thiadiazole ring enhances the pharmacological profile of compounds by facilitating interactions with various biological targets.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole structure exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study showed that derivatives of 1,3,4-thiadiazole demonstrated selective activity against cancer cell lines such as A431 (human epidermoid carcinoma) and PC3 (prostate cancer) with IC50 values indicating potent antiproliferative effects .
  • The compound's mechanism involves inducing apoptosis through modulation of key proteins such as Bax and Bcl-2 .

Antimicrobial Activity

The compound has also displayed promising antimicrobial properties:

  • It has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria. Some derivatives have shown minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the thiadiazole ring can enhance antimicrobial activity .

Antidiabetic Potential

The incorporation of a sulfonamide group in thiadiazole derivatives has been linked to antidiabetic effects:

  • Compounds similar to this compound have demonstrated significant reductions in blood glucose levels in diabetic models .

Case Studies and Research Findings

Study Biological Activity Cell Lines/Organisms Key Findings
AnticancerA431, PC3Induction of apoptosis; modulation of Bax/Bcl-2
AntimicrobialVarious bacteriaMIC values comparable to standard antibiotics
AntidiabeticDiabetic modelsSignificant reduction in blood glucose levels

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Protein Kinases : Inhibition of key signaling pathways involved in cell proliferation and survival.
  • Enzyme Inhibition : Compounds derived from this scaffold have shown potential as inhibitors of carbonic anhydrase and other enzymes critical for tumor growth and metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

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